Methyl 3-amino-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-8-fluoroquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-8-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-8-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-8-fluoroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial and antimalarial properties. It is also explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition prevents the bacteria from reproducing, leading to their eventual death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the enzyme more effectively .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Ofloxacin: A broad-spectrum fluoroquinolone with applications in treating respiratory and skin infections.
Uniqueness: Methyl 3-amino-8-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both an amino group and a fluorine atom in the quinoline ring enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 3-amino-8-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-3-2-4-7(12)9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
SZTBTBGIXJFXEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC=C(C2=N1)F)N |
Origin of Product |
United States |
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